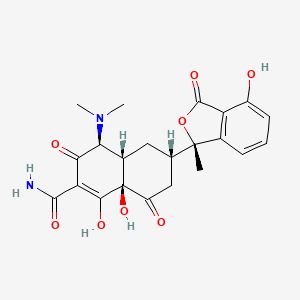

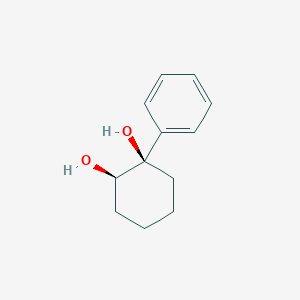

(1R,2R)-1-phenylcyclohexane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R,2R)-1-phenylcyclohexane-1,2-diol” is a chemical compound with the molecular formula C12H16O2 . It is a solid substance . The compound is used in various chemical reactions and has been studied for its potential applications .

Synthesis Analysis

The synthesis of “(1R,2R)-1-phenylcyclohexane-1,2-diol” involves several steps. The process starts with a 3-L flask charged with water and various reagents including potassium ferricyanide, anhydrous potassium carbonate, methanesulfonamide, potassium osmate dihydrate, (DHQD)2PHAL, 1-phenylcyclohexene, and tert-butyl alcohol . The mixture is stirred vigorously for 2 days, during which the product crystallizes in the top organic phase .Physical And Chemical Properties Analysis

“(1R,2R)-1-phenylcyclohexane-1,2-diol” is a solid substance . It has a molecular weight of 192.25 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis of Chiral Compounds : The compound has been used in the synthesis of chiral alcohols and diols, particularly in stereoselective reactions. It plays a role in asymmetric dihydroxylation processes (González, Aurigemma, & Truesdale, 2003).

Formation of Supramolecular Structures : The compound contributes to the formation of hydrogen-bonded supramolecular structures, demonstrating its role in molecular recognition and self-assembly processes (Roelens, Dapporto, & Paoli, 2000).

Catalytic Applications : It is involved in catalytic processes, such as in rhodium-catalyzed asymmetric hydroformylation, where chiral ligands derived from this compound have been used (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

Conformational Analysis : Studies have been conducted on the conformational behavior of derivatives of this compound, particularly focusing on the activation energies and steric interactions in different substituted phenylcyclohexanes (Flos, Lameiras, Denhez, Mirand, & Berber, 2016).

Application in Polymerization : It has been applied as an initiator for ring-opening polymerization of cyclic esters (Komarov, Minyaev, Churakov, Roitershtein, & Nifant’ev, 2019).

Role in Kinetic Resolution : The compound has been studied for its role in the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides (Shinisha & Sunoj, 2009).

properties

IUPAC Name |

(1R,2R)-1-phenylcyclohexane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNHEYDAIICUDL-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-1-phenylcyclohexane-1,2-diol | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.